molecular formula C12H9ClN2O4S2 B1344921 2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid CAS No. 1142206-91-4

2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

Cat. No.: B1344921
CAS No.: 1142206-91-4
M. Wt: 344.8 g/mol
InChI Key: DTZXVLKDWMJBJS-UHFFFAOYSA-N
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Description

2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with an α-haloketone under acidic conditions.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Benzoic Acid Derivative: The acetylated thiazole is coupled with a 2-chloro-5-aminobenzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group in the thiazole ring can undergo oxidation to form disulfides.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

    Substitution: The chloro substituent on the benzoic acid moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and mercapto groups can form covalent bonds with nucleophilic residues in proteins, further influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid is unique due to the specific positioning of the chloro and mercapto groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs. The presence of the thiazole ring also imparts unique electronic properties that can be exploited in various applications.

Properties

IUPAC Name

2-chloro-5-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S2/c13-7-2-1-5(3-6(7)11(18)19)14-9(16)4-8-10(17)15-12(20)21-8/h1-3,8H,4H2,(H,14,16)(H,18,19)(H,15,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZXVLKDWMJBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC2C(=O)NC(=S)S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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